molecular formula C9H17N5O B1437417 Terbutylazine-2-hydroxy CAS No. 66753-07-9

Terbutylazine-2-hydroxy

Cat. No.: B1437417
CAS No.: 66753-07-9
M. Wt: 211.26 g/mol
InChI Key: OYTCZOJKXCTBHG-UHFFFAOYSA-N
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Description

Terbutylazine-2-hydroxy is a diamino-1,3,5-triazine compound, specifically a metabolite of the herbicide terbutylazine. It is characterized by the presence of a tert-butylamino group at position 4 and an ethylamino group at position 6 on the triazine ring. This compound is known for its role in agricultural applications, particularly as a herbicide to control a variety of weeds in crops such as corn, wheat, and sorghum .

Biochemical Analysis

Biochemical Properties

Terbutylazine-2-hydroxy plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic transformation. The compound can form hydrogen bonds with these enzymes, facilitating its conversion into other metabolites . Additionally, this compound has been observed to interact with specific polymeric microspheres, indicating its potential for adsorption and binding interactions in biochemical systems .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to induce DNA damage in human and mouse cells, primarily through the formation of reactive metabolites that cause DNA cross-links . This compound also affects cell signaling pathways and gene expression, leading to alterations in cellular metabolism. In particular, this compound has been found to reduce lymphocyte viability and induce apoptosis at higher concentrations .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of certain enzymes by forming stable complexes, which can lead to enzyme inhibition or activation . The compound’s ability to form hydrogen bonds plays a crucial role in these interactions, affecting the overall biochemical pathways in which it is involved .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound has been shown to cause persistent DNA damage and oxidative stress in cells . These effects are more pronounced in in vivo studies, where the compound’s stability and degradation products can influence cellular function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has minimal impact on cellular function, but at higher doses, it can cause significant toxicity. In studies with common carp, high doses of this compound led to increased mortality, growth inhibition, and developmental delays . These findings highlight the importance of dosage in determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the compound’s conversion into other metabolites, which can then participate in further biochemical reactions . The metabolic flux and levels of metabolites are influenced by the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can influence its biochemical activity and potential toxicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, but it can also be found in other cellular compartments depending on the presence of specific targeting signals . These localization patterns affect the compound’s activity and function within the cell.

Chemical Reactions Analysis

Terbutylazine-2-hydroxy undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Terbutylazine-2-hydroxy has a wide range of scientific research applications:

Comparison with Similar Compounds

Terbutylazine-2-hydroxy is similar to other triazine herbicides such as atrazine, simazine, and desethyl-terbuthylazine. it is unique due to its specific substitution pattern on the triazine ring, which affects its environmental persistence and mobility . Compared to atrazine, this compound is more water-soluble and has different degradation pathways, making it a valuable compound for studying herbicide behavior in the environment.

Properties

IUPAC Name

6-(tert-butylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-5-10-6-11-7(13-8(15)12-6)14-9(2,3)4/h5H2,1-4H3,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTCZOJKXCTBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216888
Record name Hydroxyterbuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66753-07-9
Record name Hydroxyterbuthylazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66753-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2(1H)-one, 4-((1,1-dimethylethyl)amino)-6-(ethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyterbuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUTYLAZINE-2-HYDROXY
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Terbutylazine-2-hydroxy in the development of the nickel(II) phthalocyanine (NiPc) surface acoustic wave (SAW) sensor?

A1: this compound serves as a control compound in selectivity tests for the NiPc SAW sensor. [] Researchers used it alongside Simetryn to assess if the sensor could differentiate between organophosphorus pesticides (OPs) like methidathion and omethoate, and other pesticide classes. The minimal response to this compound, compared to the significant response to OPs, demonstrates the sensor's selectivity for the target pesticides. [] This suggests that the NiPc film exhibits a specific interaction with OPs that is not observed with this compound, highlighting the potential of the sensor for targeted OP detection.

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